molecular formula C23H30ClNO4 B14041087 Fmoc-(r)-3-amino-2-(tert-butoxymethyl)propan-1-ol hcl

Fmoc-(r)-3-amino-2-(tert-butoxymethyl)propan-1-ol hcl

Cat. No.: B14041087
M. Wt: 419.9 g/mol
InChI Key: VRMNGEKLHOWAPA-PKLMIRHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-®-3-amino-2-(tert-butoxymethyl)propan-1-ol hcl is a compound that combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with a chiral amino alcohol. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-®-3-amino-2-(tert-butoxymethyl)propan-1-ol hcl typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the tert-butoxymethyl group. The reaction conditions often include the use of base catalysts and solvents such as dichloromethane or dimethylformamide. The final product is obtained by purification through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

Fmoc-®-3-amino-2-(tert-butoxymethyl)propan-1-ol hcl undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Major products formed from these reactions include various protected amino acids, alcohols, and amines, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-®-3-amino-2-(tert-butoxymethyl)propan-1-ol hcl is used as a building block in the synthesis of peptides and other complex molecules. Its stability and reactivity make it an ideal candidate for use in solid-phase peptide synthesis.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein folding. Its chiral nature allows for the investigation of stereospecific processes in biological systems.

Medicine

In medicine, Fmoc-®-3-amino-2-(tert-butoxymethyl)propan-1-ol hcl is used in the development of new pharmaceuticals. Its ability to protect amino groups during synthesis makes it valuable in the production of peptide-based drugs.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility allows for its incorporation into various chemical processes, enhancing the efficiency and yield of industrial production.

Mechanism of Action

The mechanism of action of Fmoc-®-3-amino-2-(tert-butoxymethyl)propan-1-ol hcl involves the protection of amino groups through the Fmoc group. This protection prevents unwanted side reactions during synthesis, allowing for the selective modification of other functional groups. The tert-butoxymethyl group provides steric hindrance, enhancing the stability of the compound and preventing degradation.

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-®-3-amino-2-(tert-butoxycarbonyl)propan-1-ol
  • Fmoc-®-3-amino-2-(tert-butyl)propan-1-ol
  • Fmoc-®-3-amino-2-(tert-butoxy)propan-1-ol

Uniqueness

Fmoc-®-3-amino-2-(tert-butoxymethyl)propan-1-ol hcl is unique due to its combination of the Fmoc protecting group and the tert-butoxymethyl group. This combination provides enhanced stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C23H30ClNO4

Molecular Weight

419.9 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2R)-2-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxy]propyl]carbamate;hydrochloride

InChI

InChI=1S/C23H29NO4.ClH/c1-23(2,3)28-14-16(13-25)12-24-22(26)27-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21;/h4-11,16,21,25H,12-15H2,1-3H3,(H,24,26);1H/t16-;/m1./s1

InChI Key

VRMNGEKLHOWAPA-PKLMIRHRSA-N

Isomeric SMILES

CC(C)(C)OC[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO.Cl

Canonical SMILES

CC(C)(C)OCC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO.Cl

Origin of Product

United States

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